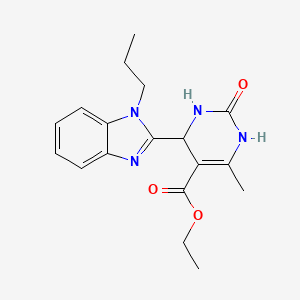![molecular formula C16H11ClN2O2S B11490450 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This particular compound features a chloro group at the 7-position and a sulfanyl group linked to a nitrobenzyl moiety at the 4-position, which contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline.
Formation of 4-Nitrobenzyl Chloride: 4-Nitrotoluene is chlorinated to form 4-nitrobenzyl chloride.
Nucleophilic Substitution Reaction: The key step involves the nucleophilic substitution of 7-chloroquinoline with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 7-chloro-4-[(4-aminobenzyl)sulfanyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antimalarial studies. Its ability to inhibit the growth of certain bacteria and parasites makes it a candidate for further research in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anticancer properties. The presence of the nitrobenzyl and sulfanyl groups contributes to its ability to interact with biological targets, potentially leading to the development of new cancer treatments.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties provided by the quinoline structure.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-[(4-aminobenzyl)sulfanyl]quinoline: Similar structure but with an amino group instead of a nitro group.
7-Chloro-4-[(4-methylbenzyl)sulfanyl]quinoline: Similar structure but with a methyl group instead of a nitro group.
7-Chloro-4-[(4-hydroxybenzyl)sulfanyl]quinoline: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, nitrobenzyl, and sulfanyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H11ClN2O2S |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
7-chloro-4-[(4-nitrophenyl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-3-6-14-15(9-12)18-8-7-16(14)22-10-11-1-4-13(5-2-11)19(20)21/h1-9H,10H2 |
Clé InChI |
RBXLHHRLKOUMOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=C3C=CC(=CC3=NC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B11490372.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
![1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B11490380.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)
![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)

![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490406.png)
![N-(2-hydroxy-2-phenylethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490421.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)

![N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
